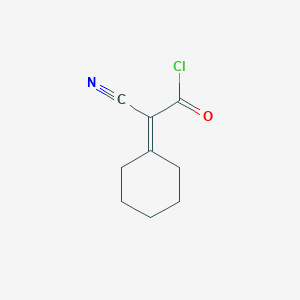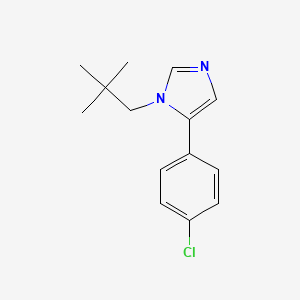
5-(4-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole is an organic compound that belongs to the imidazole class of heterocyclic aromatic organic compounds It features a 4-chlorophenyl group and a 2,2-dimethylpropyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and an appropriate base.
Attachment of the 2,2-Dimethylpropyl Group: The 2,2-dimethylpropyl group can be attached through an alkylation reaction using 2,2-dimethylpropyl bromide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antifungal properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1-(2,2-dimethylpropyl)imidazole: Lacks the chlorine substituent on the phenyl ring.
5-(4-Methylphenyl)-1-(2,2-dimethylpropyl)imidazole: Contains a methyl group instead of a chlorine atom on the phenyl ring.
5-(4-Chlorophenyl)-1-(2-methylpropyl)imidazole: Has a different alkyl group attached to the imidazole ring.
Uniqueness
5-(4-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole is unique due to the presence of both the 4-chlorophenyl and 2,2-dimethylpropyl groups, which confer specific chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the bulky 2,2-dimethylpropyl group influences its steric interactions and binding affinity.
Propriétés
Numéro CAS |
116137-49-6 |
|---|---|
Formule moléculaire |
C14H17ClN2 |
Poids moléculaire |
248.75 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-1-(2,2-dimethylpropyl)imidazole |
InChI |
InChI=1S/C14H17ClN2/c1-14(2,3)9-17-10-16-8-13(17)11-4-6-12(15)7-5-11/h4-8,10H,9H2,1-3H3 |
Clé InChI |
UXSOEOFBQJZAHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN1C=NC=C1C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
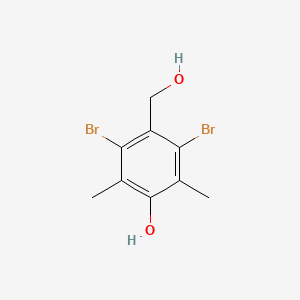
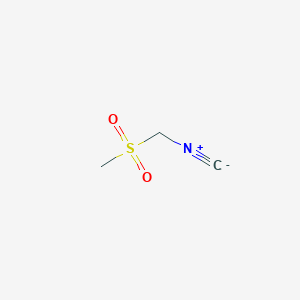

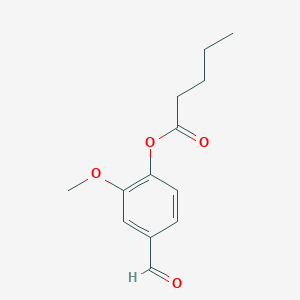

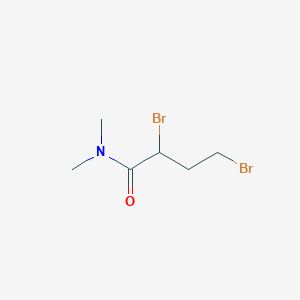
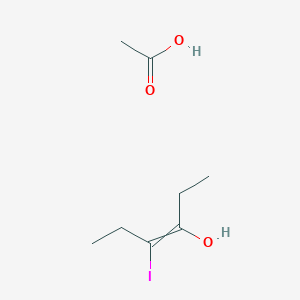
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)
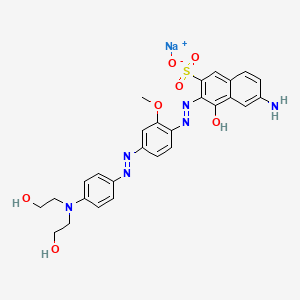
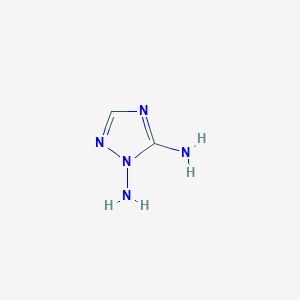

![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
